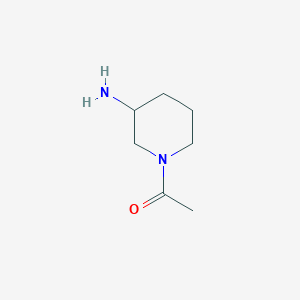

1-Acetyl-3-aminopiperidine

Overview

Description

1-Acetyl-3-aminopiperidine is a compound with the molecular formula C7H14N2O . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives, including 1-Acetyl-3-aminopiperidine, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-aminopiperidine consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Acetyl-3-aminopiperidine include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

1-Acetyl-3-aminopiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 273.6±33.0 °C at 760 mmHg, and a flash point of 119.3±25.4 °C . It also has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 136.3±3.0 cm3 .Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

“1-Acetyl-3-aminopiperidine” serves as a key intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, given their presence in many classes of drugs . The compound’s acetyl group and amino functionality allow for further chemical modifications, leading to the creation of compounds with potential pharmacological activities.

Development of Anticancer Agents

Piperidine derivatives, including those derived from “1-Acetyl-3-aminopiperidine,” have shown promise as anticancer agents. Their ability to interfere with cancer cell proliferation and induce apoptosis makes them valuable in the design of targeted cancer therapies .

Antimicrobial and Antifungal Applications

The structural motif of piperidine is often found in compounds with antimicrobial and antifungal properties. “1-Acetyl-3-aminopiperidine” can be utilized to synthesize derivatives that act against a broad spectrum of harmful microorganisms, contributing to the fight against infectious diseases .

Neuroprotective and Anti-Alzheimer’s Research

Research has indicated that piperidine derivatives can exhibit neuroprotective effects, which are beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. The compound’s derivatives may inhibit enzymes that contribute to the disease’s progression, offering a pathway for therapeutic development .

Analgesic and Anti-inflammatory Drugs

The piperidine nucleus is a common feature in analgesic and anti-inflammatory drugs. Derivatives of “1-Acetyl-3-aminopiperidine” could potentially be optimized to enhance their efficacy and reduce side effects in pain management and inflammation control .

Antiviral and Antimalarial Potential

Piperidine derivatives have been explored for their antiviral and antimalarial properties. The structural flexibility of “1-Acetyl-3-aminopiperidine” allows for the creation of compounds that could inhibit viral replication or the lifecycle of malaria parasites .

Cardiovascular Drug Discovery

Compounds based on the piperidine structure, such as those derived from “1-Acetyl-3-aminopiperidine,” may contribute to the development of new cardiovascular drugs. They could play a role in regulating blood pressure or treating arrhythmias .

Chemical Biology and Probe Development

“1-Acetyl-3-aminopiperidine” can be used to synthesize chemical probes for biological research. These probes can help in understanding biological processes at the molecular level and in identifying targets for drug discovery .

Future Directions

Piperidines, including 1-Acetyl-3-aminopiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

1-Acetyl-3-aminopiperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been shown to interact with various targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives have been shown to be involved in various biochemical pathways .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs .

Result of Action

Piperidine derivatives have been shown to have various biological and pharmacological activities .

properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINAEREEWKDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-aminopiperidine | |

CAS RN |

1018680-22-2 | |

| Record name | 1-(3-Amino-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018680-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)

![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)

![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)